![molecular formula C35H40N2O15 B582683 [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate CAS No. 85069-37-0](/img/structure/B582683.png)
[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
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Description
The compound you mentioned is a complex organic molecule with multiple functional groups, including acetamido, hydroxy, and phenylmethoxy groups. The (2R,3S,4R,5R,6R) and (2R,3R,4R,5R,6S) prefixes indicate the absolute configuration of the stereocenters in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its stereocenters. The R and S designations in the name of the compound refer to the absolute configuration of the stereocenters, which are determined by the Cahn-Ingold-Prelog priority rules .Scientific Research Applications
Pharmaceutical Research
This compound is a derivative of 2-deoxy sugars, which are pivotal in the development of antiviral and anticancer therapies. The acetyl and phthalimido groups suggest its use in the synthesis of nucleoside analogs, which can act as inhibitors for enzymes like DNA polymerase or reverse transcriptase .
Glycosylation Studies
The presence of multiple acetyl groups makes this compound a candidate for glycosylation studies. Glycosylation is a critical post-translational modification of proteins and lipids, and understanding its mechanisms is vital for the development of biomarkers and therapeutic agents .
Antitubercular and Antibacterial Agents
Compounds similar to this have been synthesized for their potential antitubercular and antibacterial activities. The structural complexity and the presence of the acetamido group can be crucial for the development of new drugs against resistant strains of bacteria and tuberculosis .
Antidiabetic Drug Development
Derivatives of this compound have been explored for their antidiabetic properties. The modification of sugar molecules to alter their interaction with biological systems is a promising area of research for the treatment of diabetes .
Cancer Research
The phthalimido group is often seen in compounds with potential anticancer properties. This compound could be used in the synthesis of small molecules that target specific pathways involved in cancer cell proliferation .
Enzyme Inhibition
Due to its structural similarity to natural sugars, this compound could act as an inhibitor for various enzymes involved in carbohydrate metabolism. This application is significant in the study of metabolic disorders and the development of metabolic enzyme inhibitors .
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N2O15/c1-17(39)36-26-30(28(43)24(14-38)50-34(26)47-15-21-10-6-5-7-11-21)52-35-27(37-32(44)22-12-8-9-13-23(22)33(37)45)31(49-20(4)42)29(48-19(3)41)25(51-35)16-46-18(2)40/h5-13,24-31,34-35,38,43H,14-16H2,1-4H3,(H,36,39)/t24-,25-,26-,27-,28+,29-,30-,31-,34+,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCKUXZJPABHMH-DVXKPWCYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N2O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
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